molecular formula C11H18ClNO B13206400 2-(1-Chloro-2-methylpropyl)-4-(2-methylpropyl)-1,3-oxazole

2-(1-Chloro-2-methylpropyl)-4-(2-methylpropyl)-1,3-oxazole

Katalognummer: B13206400
Molekulargewicht: 215.72 g/mol
InChI-Schlüssel: PGOKZPPZZGRMNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Chloro-2-methylpropyl)-4-(2-methylpropyl)-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloro-2-methylpropyl)-4-(2-methylpropyl)-1,3-oxazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and conditions is carefully controlled to minimize by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Chloro-2-methylpropyl)-4-(2-methylpropyl)-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove the chlorine atom or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation might produce a ketone or aldehyde.

Wissenschaftliche Forschungsanwendungen

2-(1-Chloro-2-methylpropyl)-4-(2-methylpropyl)-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(1-Chloro-2-methylpropyl)-4-(2-methylpropyl)-1,3-oxazole involves its interaction with specific molecular targets. The chlorine atom and alkyl groups can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, with biological molecules. These interactions can influence the compound’s activity and selectivity, making it a valuable tool in drug discovery and development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(1-Chloro-2-methylpropyl)-4-(2-methylpropyl)-1,3-thiazole: Similar structure but contains a sulfur atom instead of oxygen.

    2-(1-Chloro-2-methylpropyl)-4-(2-methylpropyl)-1,3-imidazole: Contains an additional nitrogen atom in the ring.

Uniqueness

2-(1-Chloro-2-methylpropyl)-4-(2-methylpropyl)-1,3-oxazole is unique due to the presence of both chlorine and alkyl groups, which confer distinct chemical properties

Eigenschaften

Molekularformel

C11H18ClNO

Molekulargewicht

215.72 g/mol

IUPAC-Name

2-(1-chloro-2-methylpropyl)-4-(2-methylpropyl)-1,3-oxazole

InChI

InChI=1S/C11H18ClNO/c1-7(2)5-9-6-14-11(13-9)10(12)8(3)4/h6-8,10H,5H2,1-4H3

InChI-Schlüssel

PGOKZPPZZGRMNU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC1=COC(=N1)C(C(C)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.